![molecular formula C17H23N3O B2897881 N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide CAS No. 1436150-67-2](/img/structure/B2897881.png)
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would include a brief overview of the compound, including its molecular formula, molecular weight, and perhaps some basic physical characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide and related compounds have been studied for their potential in nonlinear optical materials. These materials show significant bonding changes in the polyene chain, which are consistent with the electron-donating properties of their groups. Such compounds are precursors to novel nonlinear optical chromophores, relevant for assessing the impact of donor strength and conjugation on bond-length alternation, crystal packing, and aggregation (Gainsford, Bhuiyan, & Kay, 2008).
Synthesis and Production
There has been research on practical processes for synthesizing derivatives of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide, starting from basic components like piperazine. Such research details methods to remove unwanted by-products and maximize the yield of the desired product, which is crucial for industrial-scale production (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Antimicrobial Applications
Derivatives of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide have been investigated for their antimicrobial activities. Studies have shown these compounds to be more effective against fungi than bacteria, with certain structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring impacting their anticandidal activity (Mokhtari & Pourabdollah, 2013).
Biological Evaluation
The biological evaluation of similar compounds has been conducted, focusing on their effects on mucin biosynthesis, which can provide insights into their potential gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).
Synthesis for Antitumor and Antioxidant Activities
Research has also been conducted on the synthesis of cyanoacetamide derivatives, including N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide, for their potential antitumor and antioxidant activities. These studies provide insights into novel synthetic pathways and the biological activities of these compounds (Bialy & Gouda, 2011).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have yet to be explored.
I hope this helps, and I apologize for not being able to provide more specific information on “N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide”. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHZJALJFTZUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)
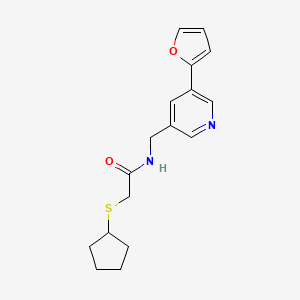
![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
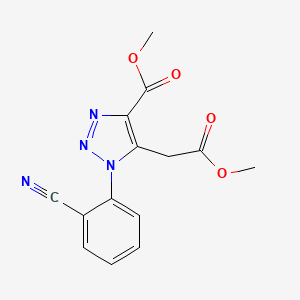
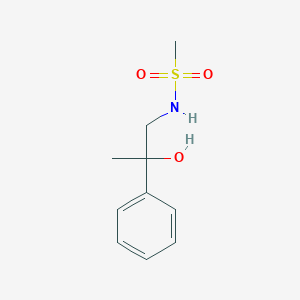
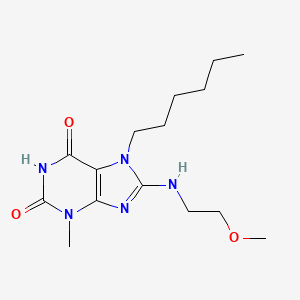
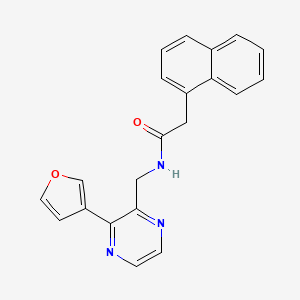
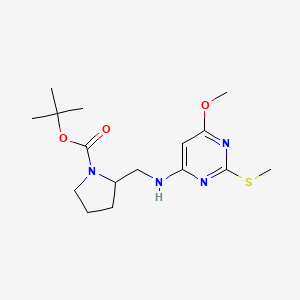
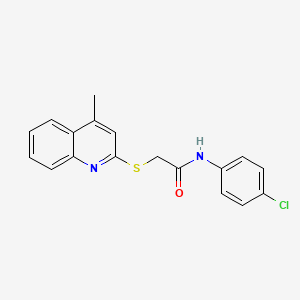
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
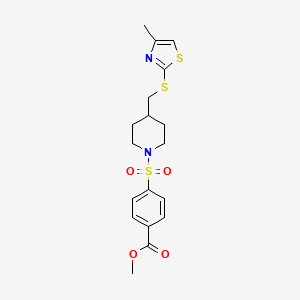
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)